2-bromo-N-(4-fluorobenzyl)propanamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N-[(4-fluorophenyl)methyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO/c1-7(11)10(14)13-6-8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWCZIUJNYVIMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=C(C=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001253785 | |
| Record name | 2-Bromo-N-[(4-fluorophenyl)methyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001253785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119451-51-2 | |
| Record name | 2-Bromo-N-[(4-fluorophenyl)methyl]propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119451-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-N-[(4-fluorophenyl)methyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001253785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Bromo N 4 Fluorobenzyl Propanamide
Retrosynthetic Analysis and Precursor Identification
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves the deconstruction of a target molecule into simpler, commercially available starting materials through a series of imaginary bond cleavages, known as disconnections.
The most logical retrosynthetic disconnection for 2-bromo-N-(4-fluorobenzyl)propanamide is the cleavage of the amide C-N bond. This is a common and reliable strategy as numerous robust methods exist for the formation of amide bonds. This disconnection breaks the target molecule into two primary synthons: an acyl cation synthon and an amine anion synthon.
Disconnection of the C(O)-N bond: This primary disconnection simplifies the amide into a propanoyl component and a benzylamine (B48309) component.
The conceptual synthons generated from the amide bond disconnection must be converted into their real-world chemical equivalents, known as synthetic equivalents or precursors.
Fluorinated Aromatic Synthon: The benzylamine-derived portion corresponds to 4-fluorobenzylamine (B26447) . This is a readily available aromatic amine, which can be synthesized by methods such as the reduction of 4-fluorobenzonitrile.
Halogenated Aliphatic Synthon: The acyl portion corresponds to 2-bromopropanoic acid . To facilitate the reaction, this carboxylic acid is often converted into a more reactive derivative. These activated forms include:
2-bromopropionyl halide (e.g., 2-bromopropionyl chloride or 2-bromopropionyl bromide)
2-bromopropanoic anhydride
These precursors represent the key building blocks required for the direct synthesis of the target compound.
Direct Synthesis Routes for the Target Compound
Based on the retrosynthetic analysis, the forward synthesis involves the coupling of the identified precursors. The formation of the amide bond is typically achieved through standard acylation reactions.
Amide bond formation is a cornerstone of organic synthesis. The two primary strategies for constructing this compound are the direct coupling of the carboxylic acid with the amine, often facilitated by a coupling agent, and the reaction of the amine with a more reactive acyl halide derivative.
The direct reaction between a carboxylic acid and an amine to form an amide is generally slow and requires high temperatures due to the formation of a stable ammonium (B1175870) carboxylate salt. To overcome this, coupling reagents are employed to activate the carboxylic acid. A notable example of a similar transformation is the synthesis of 2-bromo-N-(2,4-difluorobenzyl)benzamide, which was achieved in a 92% yield from 2-bromobenzoic acid and (2,4-difluorophenyl)methanamine, demonstrating the viability of this approach. researchgate.net
Common coupling agents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.
Representative Coupling Agents and Conditions:
| Coupling Agent | Additive | Base | Solvent | Typical Temperature |
|---|---|---|---|---|
| EDC | HOBt | DIPEA | Acetonitrile | Room Temperature |
| DCC | DMAP | - | Dichloromethane (B109758) | Room Temperature |
EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt: Hydroxybenzotriazole, DIPEA: N,N-Diisopropylethylamine, DCC: N,N'-Dicyclohexylcarbodiimide, DMAP: 4-Dimethylaminopyridine, HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, DMF: Dimethylformamide.
A more traditional and highly effective method for amide synthesis is the reaction of an amine with an acyl halide. This reaction, often referred to as the Schotten-Baumann reaction, is typically rapid and high-yielding. The reaction of 4-fluorobenzylamine with 2-bromopropionyl chloride or 2-bromopropionyl bromide would proceed via nucleophilic acyl substitution.
The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide (HCl or HBr) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
Typical Reaction Conditions for Acylation with Acyl Halides:
| Acyl Halide | Base | Solvent | Typical Temperature |
|---|---|---|---|
| 2-bromopropionyl chloride | Triethylamine (B128534) | Dichloromethane | 0 °C to Room Temp. |
| 2-bromopropionyl chloride | Pyridine (B92270) | Tetrahydrofuran (B95107) | 0 °C to Room Temp. |
For instance, the synthesis of the related compound 2-bromo-N-(2-chloro-4-fluorophenyl)propanamide involves the reaction of 2-chloro-4-fluoroaniline (B1295073) with bromoacetyl bromide in the presence of a base like triethylamine in an organic solvent. google.com This highlights a practical application of this methodology for structurally similar compounds.
Alpha-Bromination of N-(4-fluorobenzyl)propanamide
The alpha-bromination of N-(4-fluorobenzyl)propanamide involves the selective substitution of a hydrogen atom on the carbon adjacent to the carbonyl group (the α-carbon) with a bromine atom. This reaction typically proceeds through an enol or enolate intermediate, which is nucleophilic and attacks an electrophilic bromine source. The reactivity of the α-hydrogen is due to the electron-withdrawing nature of the adjacent carbonyl group, which acidifies these protons and facilitates the formation of the enolate.
The choice of brominating agent is pivotal for the success of the alpha-bromination. Both molecular bromine (Br₂) and N-bromosuccinimide (NBS) are common reagents for this transformation, each with distinct advantages.
N-bromosuccinimide (NBS) is often the preferred reagent for α-bromination of carbonyl compounds. manac-inc.co.jpmasterorganicchemistry.com It is a crystalline solid that is easier and safer to handle than liquid bromine. masterorganicchemistry.com NBS serves as a source of electrophilic bromine, and its reactions can be initiated by radical initiators or catalyzed by acids or bases. In the context of amide bromination, the reaction is typically performed under conditions that favor the formation of an enolate intermediate. The use of NBS provides a low, constant concentration of bromine in the reaction mixture, which helps to minimize side reactions such as di-bromination. masterorganicchemistry.com The reaction mechanism generally involves the deprotonation of the α-carbon by a base to form an enolate, which then attacks the electrophilic bromine atom of NBS.
Bromine (Br₂) can also be employed, often under acidic conditions. This method is analogous to the Hell–Volhard–Zelinsky reaction used for carboxylic acids. manac-inc.co.jp An acid catalyst facilitates the formation of the enol tautomer of the amide. The electron-rich double bond of the enol then attacks a molecule of bromine. While effective, this method can be less selective than using NBS and the corrosive and hazardous nature of Br₂ makes it less favorable. masterorganicchemistry.com
| Reagent | Typical Conditions | Advantages | Disadvantages |
| N-bromosuccinimide (NBS) | Base or acid catalysis, radical initiator; often in CCl₄, CH₃CN | Easier/safer handling, high selectivity, minimizes side reactions masterorganicchemistry.com | Higher cost than Br₂ |
| Bromine (Br₂) | Acid catalysis (e.g., HBr, PBr₃) | Lower cost, well-established method | Hazardous, corrosive, can lead to over-bromination masterorganicchemistry.com |
Regioselectivity: The alpha-bromination of N-(4-fluorobenzyl)propanamide is inherently regioselective. The electronic influence of the carbonyl group specifically activates the C-H bonds at the α-position (carbon-2 of the propanamide moiety), making this the exclusive site for bromination on the aliphatic chain under typical enol- or enolate-forming conditions. While bromination of the aromatic ring is a potential side reaction, the conditions for alpha-bromination are generally milder and different from those required for electrophilic aromatic substitution.
Stereoselectivity: The product, this compound, contains a stereocenter at the α-carbon. Consequently, controlling the stereochemistry of the bromination is a significant consideration. Achieving high enantioselectivity in the α-bromination of carbonyl compounds is a known challenge. nih.gov Recent advances in organocatalysis have provided pathways to address this. nih.gov
Enantioselective bromination can be approached by using a chiral catalyst to create a diastereomeric transition state. For instance, chiral secondary amines can catalyze the reaction by forming a chiral enamine intermediate with the amide. This intermediate then reacts with the bromine source from a sterically preferred direction, leading to an excess of one enantiomer. nih.gov However, NBS has often been found to give low enantioselectivity in such reactions. nih.gov Strategies to improve stereoselectivity when using NBS include the slow addition of the brominating agent to the reaction mixture. This maintains a low concentration of NBS, which can reduce background achiral reactions and the formation of dibrominated products. nih.gov
Optimization of Reaction Conditions for Enhanced Yield and Purity
To maximize the yield and purity of this compound, careful optimization of several reaction parameters is essential. These include the choice of solvent, the type and amount of base or catalyst, reaction temperature, duration, and the stoichiometry of the reactants.
Influence of Solvent Systems and Polarity
The solvent plays a crucial role in the alpha-bromination reaction by influencing the solubility of reagents and the stability of reactive intermediates. The optimal solvent depends on the specific mechanism (ionic or radical) being targeted.
For reactions proceeding through an ionic pathway (via an enolate), polar aprotic solvents are generally preferred. These solvents can solvate cations while leaving the anionic nucleophile (the enolate) relatively free and reactive.
| Solvent | Polarity | Typical Application/Rationale | References |
| Acetonitrile (CH₃CN) | Polar Aprotic | Provides a good balance of solubility for reagents and stability for intermediates. | researchgate.netscielo.br |
| Tetrahydrofuran (THF) | Moderately Polar Aprotic | Commonly used for reactions involving organometallic bases or sensitive reagents. | nih.gov |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High boiling point allows for a wide range of reaction temperatures; effectively solubilizes many organic and inorganic compounds. | plos.orgnih.gov |
| Dichloromethane (CH₂Cl₂) | Polar Aprotic | A common solvent for a wide range of organic reactions; easily removed due to its low boiling point. | |
| Carbon Tetrachloride (CCl₄) | Non-polar | Primarily used for radical-initiated brominations with NBS. | prepchem.comrsc.org |
Role of Bases and Catalysts
The selection of a suitable base or catalyst is critical for promoting the reaction efficiently and selectively.
Bases: In enolate-mediated pathways, a base is required to deprotonate the α-carbon. The strength of the base should be sufficient to generate the enolate without causing undesirable side reactions, such as hydrolysis of the amide or reaction with the brominating agent.
Catalysts: Catalysts can be employed to accelerate the reaction. Acids catalyze the formation of the enol tautomer, while radical initiators are necessary for free-radical pathways. For stereoselective synthesis, chiral organocatalysts are employed. nih.gov
| Reagent Type | Examples | Role in Reaction | References |
| Inorganic Bases | Potassium Carbonate (K₂CO₃), Sodium Bicarbonate (NaHCO₃) | Mild bases used to generate enolates; heterogeneous nature can simplify workup. | researchgate.netplos.orgnih.gov |
| Organic Bases | Triethylamine (Et₃N), Diisopropylethylamine (DIPEA) | Soluble organic bases that act as proton scavengers. | nih.gov |
| Acid Catalysts | Acetic Acid, p-Toluenesulfonic acid | Promote the formation of the enol intermediate for reaction with Br₂ or NBS. | manac-inc.co.jp |
| Radical Initiators | Benzoyl Peroxide (BPO), Azobisisobutyronitrile (AIBN) | Initiate radical chain reactions for allylic or benzylic bromination, and sometimes for α-bromination. | prepchem.com |
| Organocatalysts | Chiral secondary amines (e.g., proline derivatives) | Used to achieve enantioselectivity by forming chiral enamine intermediates. | nih.gov |
Temperature, Reaction Time, and Stoichiometry Control
Fine-tuning the physical parameters of the reaction is the final step in optimization.
Temperature: Alpha-bromination reactions are often exothermic. Lower temperatures are generally favored to enhance selectivity and prevent the formation of byproducts, such as over-brominated compounds. google.com However, the temperature must be high enough to ensure a reasonable reaction rate.
Reaction Time: The reaction must be monitored (e.g., by TLC or HPLC) to determine the optimal time for completion. Insufficient time leads to incomplete conversion of the starting material, while excessively long times can result in product degradation or the formation of impurities. scielo.br
Stoichiometry: The molar ratio of the reactants must be precisely controlled. Typically, one equivalent of the brominating agent (e.g., NBS) is used per equivalent of the amide to achieve mono-bromination. Using a slight excess of the amide can help ensure the complete consumption of the more expensive brominating agent. For stereoselective reactions, slow and controlled addition of the brominating agent is a critical technique to improve selectivity and yield. nih.gov
| Parameter | General Conditions | Rationale | References |
| Temperature | 0 °C to reflux | Lower temperatures often improve selectivity and minimize side reactions. The optimal temperature balances rate and selectivity. | google.com |
| Reaction Time | 1 to 24 hours | Monitored to ensure complete conversion without product degradation. | scielo.brnih.gov |
| Stoichiometry | ~1:1 (Amide:NBS) | Precise control prevents over-bromination. Slow addition of NBS can improve control and selectivity. | nih.gov |
Advanced Purification and Isolation Techniques
Following the synthesis of crude this compound, rigorous purification is necessary to achieve the desired level of purity. The primary methods for the purification of this and structurally similar compounds involve column chromatography and recrystallization.
Column chromatography is a widely utilized technique for the purification of organic compounds. In the context of N-benzyl amides, flash column chromatography is particularly effective. For compounds with similar polarity, such as N-(4-fluorobenzyl)propionamide, a gradient elution system using a mixture of ethyl acetate (B1210297) and a non-polar solvent like pentane (B18724) or hexane (B92381) has proven to be successful. rsc.org
The crude this compound is first dissolved in a minimal amount of a suitable solvent, such as dichloromethane or the eluent mixture, and then adsorbed onto a solid support like silica (B1680970) gel. This is then loaded onto a column packed with silica gel. The separation is achieved by passing a solvent system (eluent) through the column. The components of the mixture travel through the column at different rates depending on their affinity for the stationary phase (silica gel) and the mobile phase (eluent), allowing for their separation.
A typical procedure would involve a gradient elution, starting with a low polarity eluent and gradually increasing the polarity. For instance, a gradient of ethyl acetate in pentane (e.g., from 20% to 50% ethyl acetate) can be employed to first elute less polar impurities, followed by the desired product. rsc.org The fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure compound. The pure fractions are then combined and the solvent is removed under reduced pressure to yield the purified this compound.
Table 1: Representative Data for Column Chromatography Purification
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Pentane (e.g., 20% to 50%) |
| Typical Rf of Product | ~0.5 (in 1:1 Ethyl Acetate/Pentane) rsc.org |
| Loading Method | Dry loading with silica gel |
| Detection Method | UV light (254 nm) or staining |
Recrystallization is a powerful technique for purifying solid organic compounds based on their differential solubility in a particular solvent or solvent mixture at different temperatures. For amides, which are often crystalline solids, recrystallization can be a highly effective method to obtain high-purity material. researchgate.net
The selection of an appropriate solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Furthermore, the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. For amides, polar solvents such as ethanol (B145695), acetone, acetonitrile, or 1,4-dioxane (B91453) are often suitable choices. researchgate.net
The process involves dissolving the crude this compound in a minimum amount of a hot solvent. The hot, saturated solution is then allowed to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. The impurities, being present in smaller amounts, remain in the solution. The purified crystals are then collected by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried.
In some instances, a mixed solvent system may be employed. This involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a "poor" solvent in which it is sparingly soluble, until the solution becomes turbid. The solution is then heated until it becomes clear and allowed to cool to induce crystallization.
Table 2: Potential Solvents for Recrystallization
| Solvent | Rationale for Use |
| Ethanol | A polar protic solvent often effective for recrystallizing amides. researchgate.net |
| Acetone | A polar aprotic solvent that can be a good choice for moderately polar compounds. researchgate.net |
| Acetonitrile | A polar aprotic solvent known to yield high-quality crystals for many amides. researchgate.net |
| Ethyl Acetate/Hexane | A mixed solvent system where ethyl acetate acts as the good solvent and hexane as the poor solvent, allowing for fine-tuning of solubility. |
Chemical Reactivity and Mechanistic Investigations of 2 Bromo N 4 Fluorobenzyl Propanamide
Nucleophilic Substitution Reactions at the α-Carbon
The most prominent reaction pathway for 2-bromo-N-(4-fluorobenzyl)propanamide involves the substitution of the bromide ion, a good leaving group, by a variety of nucleophiles. The reaction occurs at the α-carbon, which is activated by both the adjacent carbonyl group and the bromine atom.
Stereochemical Course and Mechanistic Pathways (SN1 vs. SN2)
The compound this compound possesses a secondary alkyl bromide structure, which allows for competition between unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution mechanisms. libretexts.org The operative pathway is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.
SN2 Pathway: This mechanism involves a single, concerted step where the nucleophile attacks the α-carbon from the side opposite to the bromine atom (backside attack). chemicalnote.com This leads to an inversion of the stereochemical configuration at the chiral center. The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. chemicalnote.com Strong, sterically unhindered nucleophiles and polar aprotic solvents favor the SN2 pathway. libretexts.org Given the secondary nature of the substrate, steric hindrance is a factor but not as prohibitive as in tertiary systems. chemicalnote.com
SN1 Pathway: This two-step mechanism begins with the slow, rate-determining departure of the bromide leaving group to form a secondary carbocation intermediate. masterorganicchemistry.com This carbocation is planar, and the subsequent rapid attack by the nucleophile can occur from either face, leading to a mixture of enantiomers (racemization). masterorganicchemistry.com The stability of the carbocation is a critical factor; in this molecule, the adjacent N-(4-fluorobenzyl)amido group can potentially stabilize the positive charge, making the SN1 route plausible. chemicalnote.com Polar protic solvents, which can solvate both the leaving group and the carbocation intermediate, strongly favor the SN1 mechanism. libretexts.org
The choice between these pathways represents a mechanistic continuum. For this compound, reactions with strong nucleophiles like azide (B81097) or thiolate anions in aprotic solvents would likely proceed via an SN2 mechanism. Conversely, solvolysis reactions in polar protic solvents like water or ethanol (B145695) would favor an SN1 pathway.
| Feature | SN1 Mechanism | SN2 Mechanism |
| Substrate Structure | Favored by Tertiary > Secondary | Favored by Methyl > Primary > Secondary |
| Kinetics | Unimolecular (Rate = k[Substrate]) | Bimolecular (Rate = k[Substrate][Nucleophile]) |
| Mechanism | Two steps (Carbocation intermediate) | One step (Concerted backside attack) |
| Stereochemistry | Racemization (mixture of inversion and retention) | Inversion of configuration |
| Nucleophile | Weak nucleophiles are effective | Requires strong nucleophiles |
| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents |
Reactivity Towards Diverse Nucleophiles (e.g., amines, thiols, azides)
The electrophilic α-carbon of this compound readily reacts with a range of soft and hard nucleophiles, displacing the bromide ion to form new carbon-heteroatom bonds.
Amines: Primary and secondary amines are effective nucleophiles that can displace the bromide to form the corresponding α-amino amide derivatives. nih.gov These reactions are typically carried out in the presence of a base to neutralize the hydrogen bromide byproduct. Studies on analogous α-bromoamides show that reactions with various amines, including diethylamine (B46881) and dibenzylamine, proceed efficiently. nih.gov The reaction of substituted benzylamines with benzyl (B1604629) bromide has been shown to follow a second-order, SN2-type mechanism. researchgate.net
Thiols: Thiolate anions, generated from thiols by deprotonation with a base, are excellent nucleophiles and react readily with α-bromoamides. cas.cn The high reactivity of benzyl thiols in substitution reactions has been documented, suggesting that the reaction with this compound would be efficient. cas.cnresearcher.life
Azides: The azide ion (N₃⁻) is a potent nucleophile that reacts efficiently with benzylic bromides, typically via an SN2 mechanism, to yield organic azides. masterorganicchemistry.com This reaction has been successfully applied in one-pot procedures where benzylic bromides are converted in situ to azides and then used in subsequent cycloaddition reactions. nih.gov The resulting α-azido amide can be a valuable synthetic intermediate, as the azide group can be readily reduced to a primary amine.
The table below summarizes the expected products from the reaction of this compound with these representative nucleophiles.
| Nucleophile | Reagent Example | Product Class |
| Amine | Diethylamine (Et₂NH) | α-Amino Amide |
| Thiol | Sodium thiophenoxide (PhSNa) | α-Thioether Amide |
| Azide | Sodium azide (NaN₃) | α-Azido Amide |
Effect of Fluorine Substitution on Bromine Reactivity
The presence of a fluorine atom at the para-position of the N-benzyl group influences the reactivity of the α-carbon-bromine bond through electronic effects. Fluorine exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance (mesomeric) effect (+M).
In the context of a nucleophilic substitution reaction at the α-carbon, the inductive effect is generally considered more dominant in influencing the benzylic position.
For an SN2 reaction: The electron-withdrawing nature of the fluorine atom can slightly decrease the electron density at the benzylic position. This effect is transmitted through the sigma bonds and the amide linkage. A study on the reaction of substituted benzylamines with benzyl bromide demonstrated that electron-withdrawing groups on the nucleophile decrease the reaction rate. researchgate.net By extension, an electron-withdrawing group on the substrate's benzyl moiety would be expected to slightly destabilize the electron-rich SN2 transition state, potentially leading to a modest decrease in the reaction rate compared to the non-fluorinated analogue.
For an SN1 reaction: The rate-determining step is the formation of a carbocation. The strong -I effect of fluorine would destabilize the adjacent carbocation intermediate, thereby slowing the rate of an SN1 reaction.
Therefore, the para-fluoro substituent is predicted to have a slight deactivating effect on the rate of nucleophilic substitution at the α-carbon, regardless of whether the mechanism is SN1 or SN2.
Reactions of the Amide Functional Group
The amide group in this compound is relatively stable but can undergo characteristic reactions such as hydrolysis and reduction under specific conditions.
Hydrolysis under Acidic and Basic Conditions
Amide hydrolysis involves the cleavage of the carbonyl-nitrogen bond. This transformation typically requires more forceful conditions than ester hydrolysis. arkat-usa.org
Acidic Hydrolysis: Refluxing the amide with a strong aqueous acid (e.g., HCl or H₂SO₄) protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. The final products are 2-bromopropanoic acid and 4-fluorobenzylammonium (B8765559) salt. savemyexams.com
Basic Hydrolysis: Heating the amide with a strong aqueous base (e.g., NaOH) involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. savemyexams.com This process yields the sodium salt of 2-bromopropanoic acid and 4-fluorobenzylamine (B26447). savemyexams.com Milder, non-aqueous methods using NaOH in solvents like methanol/dichloromethane (B109758) have also been developed for the efficient hydrolysis of secondary amides. arkat-usa.orgresearchgate.net
Reduction to Amine Derivatives
The amide functional group can be completely reduced to an amine using a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄). masterorganicchemistry.commasterorganicchemistry.com Less reactive reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for amide reduction. The reaction converts the carbonyl group (C=O) into a methylene (B1212753) group (-CH₂-).
The mechanism involves the initial addition of a hydride ion to the carbonyl carbon. The resulting tetrahedral intermediate collapses, eliminating a metal aluminate species to form a transient iminium ion. A second hydride ion then rapidly attacks the iminium ion to yield the final amine product. For this compound, this reduction would yield N-(4-fluorobenzyl)-2-bromopropan-1-amine. It is important to note that LiAlH₄ can also reduce the carbon-bromine bond, potentially leading to a mixture of products depending on the reaction conditions. masterorganicchemistry.com
| Reaction | Reagents | Products |
| Acidic Hydrolysis | aq. HCl, heat | 2-Bromopropanoic acid + 4-Fluorobenzylammonium chloride |
| Basic Hydrolysis | aq. NaOH, heat | Sodium 2-bromopropanoate (B1255678) + 4-Fluorobenzylamine |
| Reduction | 1. LiAlH₄, Et₂O 2. H₂O workup | N-(4-fluorobenzyl)-2-bromopropan-1-amine |
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the amide group in this compound possesses a lone pair of electrons, rendering it potentially nucleophilic. However, due to the resonance delocalization of this lone pair with the adjacent carbonyl group, the amide nitrogen is significantly less reactive than that of an amine. Consequently, N-alkylation and N-acylation reactions typically require activation of the amide, usually by deprotonation with a strong base to form the corresponding amidate anion.
N-Alkylation: The introduction of an alkyl group onto the amide nitrogen can be achieved by treating the compound with a strong base, such as sodium hydride (NaH), followed by the addition of an alkyl halide. nih.gov The base removes the acidic amide proton, generating a highly nucleophilic amidate intermediate. This intermediate can then react with an alkylating agent, like methyl iodide or benzyl bromide, in a nucleophilic substitution reaction to yield the N-alkylated product. The choice of solvent is crucial, with polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) being commonly employed to solvate the cation and enhance the reaction rate. nih.gov
N-Acylation: Similarly, the N-acylation of this compound would involve the introduction of an acyl group to the nitrogen atom. This transformation generally requires conversion of the amide to its more reactive conjugate base. The resulting amidate can then react with an acylating agent, such as an acid chloride or anhydride. For instance, reaction with acetyl chloride would yield the corresponding N-acetylated derivative. mdpi.com Catalysts like zinc chloride have been used to facilitate the acylation of related sulfonamides, suggesting potential applicability in promoting the acylation of less reactive amides. mdpi.com
Transformations Involving the Aromatic Ring
The 4-fluorobenzyl moiety of the molecule is an aromatic ring that can undergo reactions typical of substituted benzenes. The nature and position of the substituents—the fluorine atom and the N-propanamide-methyl group—dictate the reactivity and regioselectivity of these transformations.
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. The rate and regiochemical outcome of EAS on the 4-fluorobenzyl ring of the title compound are governed by the electronic effects of the existing substituents. Both the fluorine atom and the N-propanamide-methyl side chain are considered deactivating groups, meaning they decrease the rate of electrophilic substitution compared to unsubstituted benzene (B151609). numberanalytics.commasterorganicchemistry.comlibretexts.org
The deactivation occurs because both groups withdraw electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. numberanalytics.comlibretexts.org Fluorine, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I). The N-propanamide-methyl group is also deactivating due to the electron-withdrawing nature of the carbonyl group, which pulls electron density away from the ring via the methylene bridge.
Despite their deactivating nature, these groups direct incoming electrophiles to specific positions on the ring.
Fluorine: As a halogen, fluorine is an ortho, para-director. libretexts.org This is because its lone pairs can be donated to the ring through resonance (+R effect), which stabilizes the cationic intermediate (the sigma complex or arenium ion) formed during ortho or para attack. youtube.com This resonance stabilization partially counteracts the strong inductive deactivation.
N-propanamide-methyl group (-CH₂-NH-CO-CHBr-CH₃): This group is a meta-director in principle, as the electron-withdrawing carbonyl group deactivates the ortho and para positions more than the meta position. However, its influence is transmitted through a methylene (-CH₂-) spacer, which attenuates the effect.
| Substituent | Electronic Effect | Activating/Deactivating | Directing Influence |
|---|---|---|---|
| -F (Fluoro) | -I (strong), +R (weak) | Deactivating | Ortho, Para |
| -CH₂NHCOCHBrCH₃ | -I (weak) | Deactivating | Ortho, Para (due to alkyl nature of CH₂) but weakened by amide |
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. wikipedia.org However, the suitability of this compound as a substrate in reactions like the Suzuki-Miyaura or Heck coupling is limited by the nature of its halide substituents.
Suzuki-Miyaura Coupling: This reaction typically couples an organoboron compound with an aryl or vinyl halide. libretexts.org The reactivity of the halide follows the general trend I > Br > OTf >> Cl > F. libretexts.org The C-F bond on the aromatic ring is exceptionally strong and generally unreactive under standard Suzuki-Miyaura conditions. While methods for the coupling of aryl fluorides exist, they require specialized catalysts and harsh conditions. The other halogen in the molecule is a bromine atom, but it is attached to an sp³-hybridized carbon (an alkyl bromide). Standard Suzuki-Miyaura conditions are not effective for coupling with unactivated alkyl halides due to slow oxidative addition and competing β-hydride elimination.
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide (aryl or vinyl) with an alkene. wikipedia.org Similar to the Suzuki coupling, the alkyl bromide moiety of this compound is not a suitable substrate for the conventional Heck reaction. nih.gov Likewise, the unreactive aryl fluoride (B91410) is not amenable to this transformation under standard protocols. nih.gov While variations of the Heck reaction involving alkyl halides have been developed, they often rely on radical pathways and specific catalytic systems not encompassed by the traditional reaction. nih.govrsc.org
| Halide in Compound | Bond Type | General Reactivity in Cross-Coupling | Potential for Reaction |
|---|---|---|---|
| Aryl Fluoride (C-F) | Aromatic C(sp²)-F | Very Low | Requires specialized catalysts and conditions |
| Alkyl Bromide (C-Br) | Aliphatic C(sp³)-Br | Low (for standard Suzuki/Heck) | Prone to side reactions; requires non-traditional methods |
Stability and Degradation Pathways
The stability of this compound is influenced by environmental factors such as temperature, pH, and light. Understanding its degradation pathways is crucial for assessing its persistence and transformation in various settings.
Thermal Stability: The thermal stability of the compound is dictated by the strength of its covalent bonds. Amide bonds are generally quite thermally robust. The weakest points in the molecule are likely the C-Br and C-N bonds. Thermal degradation of brominated organic compounds can lead to the elimination of hydrogen bromide (HBr). researchgate.net At elevated temperatures, decomposition may occur, potentially initiating with the cleavage of the C-Br bond, which is typically weaker than C-H, C-C, C-N, and C-F bonds. taylorfrancis.comcetjournal.it
Hydrolytic Stability: The amide linkage in this compound is susceptible to hydrolysis, a reaction that involves the cleavage of the amide bond by water. This process is typically slow at neutral pH but can be significantly accelerated by acidic or basic conditions.
Acid-catalyzed hydrolysis: In the presence of a strong acid, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
Base-catalyzed hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the cleavage products.
The expected products of complete hydrolysis are 4-fluorobenzylamine and 2-bromopropanoic acid. Studies on analogous compounds containing a 4-fluorobenzyl group have shown that degradation in aqueous environments is often pH-dependent, with faster degradation observed under alkaline conditions. nih.govmdpi.comresearchgate.net
Exposure to ultraviolet (UV) radiation can induce photochemical degradation of the molecule. The aromatic ring of the 4-fluorobenzyl group can absorb UV light, leading to the formation of excited states that can undergo various chemical reactions. Furthermore, the carbon-bromine bond is known to be photolabile.
Potential photochemical degradation pathways include:
Homolytic Cleavage: The C-Br bond can undergo homolytic cleavage upon absorption of UV radiation, generating a bromine radical and an organic radical. These highly reactive radical species can then participate in a variety of subsequent reactions, such as hydrogen abstraction or dimerization.
Aromatic Ring Reactions: The excited aromatic ring may undergo reactions such as photosubstitution or ring cleavage, although these are generally less common pathways.
Studies on the photolysis of a different bactericide containing a 4-fluorobenzyl moiety demonstrated that it followed first-order kinetics and degraded relatively quickly under UV irradiation. nih.govmdpi.comresearchgate.net This suggests that this compound is also likely to be susceptible to photochemical degradation, representing a significant pathway for its environmental transformation.
| Degradation Pathway | Conditions | Potential Products |
|---|---|---|
| Thermal Degradation | High Temperature | Hydrogen bromide, various decomposition fragments |
| Hydrolysis (Acidic/Basic) | Aqueous, pH ≠ 7 | 4-fluorobenzylamine, 2-bromopropanoic acid |
| Photochemical Degradation | UV Light | Radical species, debrominated products |
Spectroscopic and Structural Elucidation of 2 Bromo N 4 Fluorobenzyl Propanamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-bromo-N-(4-fluorobenzyl)propanamide, a combination of one- and two-dimensional NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement.
The ¹H-NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts are influenced by the electronic environment of the protons, with electronegative atoms like bromine, oxygen, nitrogen, and fluorine causing deshielding effects.
The aromatic region of the spectrum would feature signals for the protons on the 4-fluorobenzyl group. Due to the fluorine substituent, the protons ortho to the fluorine (H-2' and H-6') would appear as a doublet of doublets, coupling to the fluorine and the meta protons. The protons meta to the fluorine (H-3' and H-5') would also appear as a doublet of doublets.
The methylene (B1212753) protons (-CH₂-) of the benzyl (B1604629) group are diastereotopic due to the adjacent chiral center at the C2 position of the propanamide moiety. This would result in two separate signals, each likely appearing as a doublet of doublets, coupling with each other (geminal coupling) and with the amide proton.
The methine proton (-CHBr-) at the chiral center is expected to resonate as a quartet, being coupled to the three protons of the adjacent methyl group. The methyl protons (-CH₃) would, in turn, appear as a doublet, coupled to the single methine proton. The amide proton (-NH-) typically appears as a broad singlet or a triplet, depending on the rate of exchange and coupling to the adjacent methylene protons.
Table 1: Predicted ¹H-NMR Chemical Shifts and Coupling Constants
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| -NH (Amide) | ~8.0-8.5 | t (or br s) | ~6.0 |
| Aromatic (H-2', H-6') | ~7.2-7.4 | dd | ³JHH ≈ 8.5, ³JHF ≈ 8.5 |
| Aromatic (H-3', H-5') | ~7.0-7.1 | dd | ³JHH ≈ 8.5, ⁴JHF ≈ 5.5 |
| -CHBr- (Methine) | ~4.4-4.6 | q | ³JHH ≈ 7.0 |
| -CH₂- (Methylene) | ~4.3-4.5 | dd | ²JHH ≈ 15.0, ³JHH ≈ 6.0 |
| -CH₃ (Methyl) | ~1.8-2.0 | d | ³JHH ≈ 7.0 |
The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. The carbonyl carbon of the amide group is expected to appear at the most downfield region of the spectrum, typically between 165-175 ppm.
The aromatic carbons will show signals in the range of 115-140 ppm. The carbon directly attached to the fluorine (C-4') will show a large one-bond carbon-fluorine coupling (¹JCF) and will be shifted downfield. The other aromatic carbons will also exhibit smaller couplings to the fluorine atom. The benzylic methylene carbon (-CH₂-) will resonate around 40-50 ppm. The chiral methine carbon (-CHBr-) will be found further downfield due to the attached bromine atom, while the methyl carbon (-CH₃) will be in the upfield region of the spectrum.
Table 2: Predicted ¹³C-NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Carbonyl) | ~170 |
| Aromatic (C-4') | ~162 (d, ¹JCF ≈ 245 Hz) |
| Aromatic (C-1') | ~134 (d, ⁴JCF ≈ 3 Hz) |
| Aromatic (C-2', C-6') | ~129 (d, ³JCF ≈ 8 Hz) |
| Aromatic (C-3', C-5') | ~115 (d, ²JCF ≈ 21 Hz) |
| -CHBr- (Methine) | ~45-50 |
| -CH₂- (Methylene) | ~42-45 |
| -CH₃ (Methyl) | ~20-25 |
¹⁹F-NMR is a highly sensitive technique for analyzing fluorine-containing compounds. Since ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, it provides clear spectra. For this compound, the ¹⁹F-NMR spectrum is expected to show a single resonance for the fluorine atom on the benzyl group. This signal would likely appear as a triplet of triplets, due to coupling with the two ortho protons and the two meta protons, although it may be simplified to a multiplet. The chemical shift for a fluorine atom on a benzene (B151609) ring is typically observed in the range of -110 to -120 ppm relative to a standard like CFCl₃. wikipedia.org
Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from ¹H- and ¹³C-NMR spectra and for confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks would be expected between the methine proton and the methyl protons, between the amide proton and the methylene protons, and between the adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would definitively link the signals of each proton to its corresponding carbon atom, for instance, the methylene protons to the methylene carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. Key correlations would include the amide proton to the carbonyl carbon and the benzylic methylene carbon, and the methyl protons to the methine and carbonyl carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is valuable for determining the molecule's preferred conformation. For example, correlations might be observed between the benzyl methylene protons and the aromatic protons, or between the amide proton and protons on the propanamide backbone.
Amide bonds are known to have a significant barrier to rotation around the C-N bond due to partial double bond character. acs.org This can lead to the existence of two slowly interconverting conformers (cis and trans) at room temperature, which might be observable in the NMR spectrum as separate sets of signals. A variable-temperature NMR study could be employed to investigate this dynamic process. acs.orgnih.gov By increasing the temperature, the rate of rotation increases, which would cause the separate signals for the conformers to broaden, coalesce into a single broad peak at the coalescence temperature, and then sharpen into a single averaged signal at higher temperatures. nih.gov From the coalescence temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated, providing valuable insight into the conformational stability of the molecule.
Vibrational Spectroscopy
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. uni-siegen.decardiff.ac.uk
The IR and Raman spectra of this compound would exhibit characteristic bands for its key functional groups. The N-H stretching vibration of the secondary amide would appear as a sharp band around 3300 cm⁻¹. The C=O stretching vibration, known as the Amide I band, is a strong absorption typically found around 1640-1680 cm⁻¹. spectroscopyonline.comacs.org The Amide II band, which arises from a combination of N-H bending and C-N stretching, is expected in the region of 1520-1570 cm⁻¹. acs.org
The fluorinated benzene ring will have several characteristic vibrations. The C-F stretching vibration gives a strong band in the IR spectrum, typically in the range of 1250-1100 cm⁻¹. Aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region. The C-Br stretching vibration is expected at lower wavenumbers, generally in the 600-500 cm⁻¹ range.
Table 3: Predicted Characteristic Vibrational Frequencies
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|---|
| N-H Stretch | Secondary Amide | ~3300 | Medium-Strong |
| C-H Stretch (Aromatic) | Aromatic Ring | ~3100-3000 | Medium |
| C-H Stretch (Aliphatic) | -CH₂-, -CH₃ | ~2980-2850 | Medium |
| C=O Stretch (Amide I) | Amide | ~1650 | Strong |
| N-H Bend / C-N Stretch (Amide II) | Amide | ~1550 | Strong |
| C=C Stretch | Aromatic Ring | ~1600, ~1500, ~1450 | Medium-Strong |
| C-F Stretch | Aryl Fluoride (B91410) | ~1220 | Strong |
| C-Br Stretch | Bromoalkane | ~600-500 | Medium-Strong |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification (Amide I, II, C-Br, C-F)
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The spectrum is characterized by several key absorption bands that confirm its amide structure and halogen substituents.
The most prominent features in the FT-IR spectrum are the Amide I and Amide II bands, which are characteristic of secondary amides. The Amide I band, arising primarily from the C=O stretching vibration, is expected to appear as a strong absorption in the region of 1650-1680 cm⁻¹. The Amide II band, which results from a combination of N-H in-plane bending and C-N stretching vibrations, typically appears between 1530-1550 cm⁻¹. The presence and positions of these bands are definitive indicators of the secondary amide group within the molecule.
The halogen substituents also give rise to characteristic vibrational bands. The stretching vibration of the carbon-bromine (C-Br) bond is typically observed in the fingerprint region of the spectrum, generally between 600 and 500 cm⁻¹. The carbon-fluorine (C-F) stretching vibration from the fluorobenzyl group is expected to produce a strong absorption band in the 1250-1000 cm⁻¹ range.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (Amide) | Stretching | 3300 - 3100 | Medium |
| C=O (Amide I) | Stretching | 1680 - 1650 | Strong |
| N-H Bending (Amide II) | Bending/Stretching | 1550 - 1530 | Strong |
| C-F | Stretching | 1250 - 1000 | Strong |
| C-Br | Stretching | 600 - 500 | Medium-Weak |
This interactive table summarizes the key FT-IR absorption bands for this compound.
Raman Spectroscopy for Complementary Vibrational Modes
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. While the polar C=O, N-H, and C-F bonds that are strong in the IR spectrum may show weaker signals in the Raman spectrum, other vibrations become more prominent.
The aromatic C-C stretching vibrations of the fluorobenzyl ring are expected to produce distinct signals in the Raman spectrum, typically in the 1600-1450 cm⁻¹ region. The symmetric stretching of the C-Br bond may also be more readily observed in the Raman spectrum compared to FT-IR. Raman spectroscopy is less sensitive to the broad O-H signals from water, which can sometimes obscure weaker signals in FT-IR spectra. nih.gov The combination of both FT-IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. globalresearchonline.netresearchgate.net
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Raman Intensity |
| Aromatic C-H | Stretching | 3100 - 3000 | Medium |
| Aromatic C=C | Ring Stretching | 1610 - 1580 | Strong |
| Amide I (C=O) | Stretching | 1680 - 1650 | Weak-Medium |
| C-N | Stretching | 1420 - 1400 | Medium |
| C-Br | Stretching | 600 - 500 | Medium |
This interactive table highlights the expected prominent Raman bands for the title compound.
Conformational Insights from Vibrational Spectra
The vibrational spectra can offer insights into the conformational preferences of this compound. The molecule's flexibility arises from rotation around the C-N amide bond and the C-C bonds of the benzyl and propyl chains. Different conformers can lead to slight shifts in the vibrational frequencies of the amide and other functional groups. researchgate.net
For instance, the position and shape of the Amide I and Amide II bands can be sensitive to the local environment and hydrogen bonding interactions. In the solid state, intermolecular N-H···O=C hydrogen bonds are expected, which would typically shift the N-H stretching vibration to a lower frequency and the Amide I band to a lower frequency compared to the gas phase or a non-polar solution. The orientation of the fluorobenzyl group relative to the propanamide moiety can influence the vibrational coupling between different parts of the molecule, potentially leading to the appearance of new bands or splitting of existing ones in the spectrum. mdpi.com
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is essential for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. nih.gov For this compound, the molecular formula is C₁₀H₁₁BrFNO.
The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, results in a characteristic isotopic pattern for the molecular ion peak ([M]⁺). Two peaks of almost equal intensity will be observed, separated by approximately 2 Da.
The calculated exact masses for the isotopic molecular ions are:
[C₁₀H₁₁⁷⁹BrFNO]⁺: 259.0008 Da
[C₁₀H₁₁⁸¹BrFNO]⁺: 261.0003 Da
The observation of this isotopic doublet at these precise m/z values in an HRMS spectrum would unequivocally confirm the elemental composition of the compound.
| Isotopologue | Molecular Formula | Calculated Exact Mass (Da) |
| ⁷⁹Br | C₁₀H₁₁⁷⁹BrFNO | 259.0008 |
| ⁸¹Br | C₁₀H₁₁⁸¹BrFNO | 261.0003 |
This table provides the calculated exact masses for the two major isotopologues of the molecular ion.
Fragmentation Pattern Analysis for Structural Confirmation
Electron ionization mass spectrometry (EI-MS) induces fragmentation of the molecular ion, providing a unique pattern that serves as a molecular fingerprint and helps to confirm the structure. wikipedia.org The fragmentation of this compound is expected to proceed through several predictable pathways. libretexts.orgnih.gov
A primary fragmentation pathway for amides is the cleavage of the bond alpha to the carbonyl group. researchgate.net Another significant fragmentation is the cleavage of the C-N bond, which can lead to the formation of a stable 4-fluorobenzyl cation or a tropylium (B1234903) ion at m/z 109.
Key expected fragmentation pathways include:
Loss of Bromine: Cleavage of the C-Br bond would result in a fragment ion at m/z 178.
Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent carbon can lead to the formation of the [CH₃CHBr]⁺ fragment.
Amide Bond Cleavage: Scission of the N-CO bond is a common pathway for amides, leading to the formation of the 4-fluorobenzylaminium ion or the acylium ion. nih.gov
Formation of Benzyl/Tropylium Cation: Cleavage of the bond between the benzylic carbon and the nitrogen atom is highly favorable, producing a resonance-stabilized 4-fluorobenzyl cation ([C₇H₆F]⁺) at m/z 109, which is often a base peak in the spectrum of N-benzyl compounds. nih.gov
| m/z | Proposed Fragment Ion | Formation Pathway |
| 259/261 | [C₁₀H₁₁BrFNO]⁺ | Molecular Ion |
| 178 | [C₁₀H₁₁FNO]⁺ | Loss of ·Br |
| 152/154 | [C₃H₅BrO]⁺ | McLafferty Rearrangement + loss of fluorobenzylamine |
| 109 | [C₇H₆F]⁺ | 4-fluorobenzyl cation (often the base peak) |
| 77 | [C₆H₅]⁺ | Loss of CO from benzoyl cation (if formed) |
This interactive table outlines the major expected fragments in the mass spectrum of this compound.
X-ray Crystallography
While an experimental crystal structure for this compound is not publicly available, its likely solid-state architecture can be inferred from the principles of X-ray crystallography and data from analogous structures. wikipedia.orglibretexts.org X-ray crystallography would provide definitive information on bond lengths, bond angles, and intermolecular interactions in the crystalline state. nih.gov
It is expected that the molecule would crystallize in a centrosymmetric space group, such as P2₁/c. The crystal packing would likely be dominated by intermolecular hydrogen bonds between the amide N-H donor and the carbonyl C=O oxygen acceptor of an adjacent molecule, forming chains or dimeric motifs. rsc.org
The fluorobenzyl group and the bromine atom would also play significant roles in the supramolecular assembly. Weak C-H···F and C-H···O hydrogen bonds may be present. Furthermore, the bromine atom could participate in halogen bonding, acting as an electrophilic region (σ-hole) that interacts with a nucleophilic atom like the carbonyl oxygen of a neighboring molecule. The aromatic rings are likely to engage in π-π stacking or C-H···π interactions, further stabilizing the crystal lattice. nsf.gov The conformation of the molecule in the crystal would reveal the torsion angles between the planar amide group and the fluorophenyl ring.
Single-Crystal X-ray Diffraction for Definitive Molecular Structure
Single-crystal X-ray diffraction is a powerful analytical technique that provides detailed information about the atomic and molecular structure of a crystalline material. wikipedia.org The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. worktribe.com By analyzing the positions and intensities of these spots, scientists can generate a three-dimensional map of the electron density within the crystal. wikipedia.org From this map, the precise location of each atom in the molecule can be determined, revealing the definitive molecular structure. worktribe.com While this technique is the gold standard for structural elucidation, obtaining a single crystal of sufficient size and quality can sometimes be a challenge. nih.gov In cases where single crystals cannot be grown, powder X-ray diffraction may be utilized, although it typically provides less detailed structural information. libretexts.org For this compound, a successful single-crystal X-ray diffraction analysis would provide unequivocal proof of its atomic connectivity and stereochemistry.
Analysis of Bond Lengths, Bond Angles, and Torsion Angles
Table 1: Hypothetical Bond Lengths for this compound
| Bond | Length (Å) |
|---|---|
| C-Br | 1.94 |
| C=O | 1.23 |
| N-C (amide) | 1.33 |
| C-C (amide) | 1.52 |
| C-F | 1.36 |
| C-H (aromatic) | 1.08 |
Table 2: Hypothetical Bond Angles for this compound
| Angle | Degree (°) |
|---|---|
| O=C-N | 123 |
| Br-C-C | 110 |
| C-N-C | 121 |
| F-C-C (aromatic) | 118 |
Table 3: Hypothetical Torsion Angles for this compound
| Torsion Angle | Degree (°) |
|---|---|
| O=C-N-C | 178 |
| Br-C-C=O | -65 |
| C-C-N-C | 85 |
Investigation of Chiral Centers and Absolute Configuration
The this compound molecule possesses a chiral center at the second carbon of the propanamide chain, the carbon atom to which the bromine atom is attached. This means the molecule can exist as two non-superimposable mirror images, known as enantiomers (R and S forms). Single-crystal X-ray diffraction is an invaluable tool for determining the absolute configuration of a chiral molecule, provided that the crystal itself is enantiopure or that anomalous dispersion effects can be accurately measured. This analysis definitively establishes the three-dimensional arrangement of the substituents around the chiral center.
Resolution of Conformational Discrepancies between Spectroscopic and Crystallographic Data
It is not uncommon for the conformation of a molecule in the solid state (as determined by X-ray crystallography) to differ from its preferred conformation in solution (as might be inferred from spectroscopic methods like NMR). nih.gov This is because the crystal packing forces can influence the molecule to adopt a conformation that is not the lowest energy one in a solution environment. A thorough analysis would compare the torsion angles determined from the crystal structure with those suggested by spectroscopic data. Any discrepancies would be rationalized in terms of the intermolecular interactions present in the crystal that may stabilize a particular solid-state conformation.
Computational Chemistry Investigations of 2 Bromo N 4 Fluorobenzyl Propanamide
Density Functional Theory (DFT) Calculations
DFT methods are a mainstay of computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules.
Geometry Optimization and Equilibrium Conformations
The first step in a computational study is typically to perform a geometry optimization. This process involves finding the arrangement of atoms in the molecule that corresponds to the lowest energy, known as the equilibrium conformation. For a flexible molecule like 2-bromo-N-(4-fluorobenzyl)propanamide, which has several rotatable bonds, multiple low-energy conformations (conformers) may exist. Computational software can explore the potential energy surface of the molecule to identify these stable structures. The optimized geometry provides key information such as bond lengths, bond angles, and dihedral angles.
Calculation of Vibrational Frequencies (Comparison with Experimental IR/Raman)
Once the optimized geometry is obtained, the vibrational frequencies of the molecule can be calculated. These theoretical frequencies correspond to the various vibrational modes of the molecule, such as bond stretching, bending, and torsional motions. The calculated vibrational spectrum can be compared with experimental data from Infrared (IR) and Raman spectroscopy. This comparison helps to validate the accuracy of the computational model and aids in the assignment of experimental spectral bands to specific molecular vibrations.
Prediction of NMR Chemical Shifts (e.g., GIAO approximation)
Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for determining molecular structure. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) approximation, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These predicted shifts are then compared with experimental NMR data to confirm the structure of the compound. Discrepancies between calculated and experimental shifts can provide insights into solvent effects or conformational dynamics that may not be fully captured by the gas-phase computational model.
Electronic Structure Analysis
Beyond structural properties, computational chemistry provides a deep understanding of the electronic nature of a molecule.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gap, electron transfer)
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive and can be more easily excited. Analysis of the spatial distribution of the HOMO and LUMO can reveal likely sites for electron transfer.
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, different colors are used to represent different values of the electrostatic potential. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent intermediate potential values. This mapping helps in predicting the reactive sites of a molecule and understanding its intermolecular interactions.
While the methodologies for these computational investigations are well-established, their application to this compound has not been reported in the accessible scientific literature. Future computational studies on this compound would be necessary to provide the specific data required for a detailed analysis as outlined.
Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation
Natural Bond Orbital (NBO) analysis is a powerful method used to study intramolecular and intermolecular bonding and interactions between bonds. researchgate.net It provides a localized, Lewis-like description of the electronic structure, allowing for the quantitative assessment of electron delocalization and hyperconjugative interactions. These interactions, which involve the donation of electron density from a filled (donor) orbital to an empty (acceptor) orbital, are crucial for understanding molecular stability.
Key interactions include:
n(O) → π(C=O):* The donation of electron density from the lone pairs of the carbonyl oxygen to the antibonding π* orbital of the carbonyl group. This is a classic resonance stabilization effect in amides.
n(N) → π(C=O):* Delocalization of the nitrogen lone pair into the carbonyl π* orbital, which imparts partial double-bond character to the C-N amide bond and contributes to its planar geometry.
n(F) → σ(C-C):* Hyperconjugation involving the lone pairs of the fluorine atom on the benzyl (B1604629) ring and the antibonding σ* orbitals of adjacent carbon-carbon bonds in the ring.
n(Br) → σ(C-C):* Donation from the bromine lone pairs to the antibonding orbital of the adjacent carbon-carbon bond.
The strength of these interactions is quantified by the second-order perturbation theory energy, E(2). A higher E(2) value indicates a stronger and more stabilizing interaction.
Table 1: Selected Second-Order Perturbation Theory Analysis of Hyperconjugative Interactions in this compound (Representative Data)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (1) N | π* C=O | 55.8 | Lone Pair → Antibonding π |
| LP (2) O | σ* N-C(carbonyl) | 28.5 | Lone Pair → Antibonding σ |
| LP (2) O | σ* C-C(alpha) | 25.3 | Lone Pair → Antibonding σ |
| LP (1) Br | σ* C(alpha)-H | 5.2 | Lone Pair → Antibonding σ |
| LP (1) F | σ* C(aryl)-C(aryl) | 4.8 | Lone Pair → Antibonding σ |
Note: This table presents hypothetical data representative of a typical NBO analysis for this molecular structure.
Electron Localization Function (ELF) for Bonding Characterization
The Electron Localization Function (ELF) is a measure of the likelihood of finding an electron in the neighborhood of a reference electron. wikipedia.org It provides a chemically intuitive map of electron pair probability, allowing for a clear characterization of chemical bonds, lone pairs, and atomic core regions. wikipedia.orgtaylorandfrancis.com ELF values range from 0 to 1, where a value close to 1 signifies strong electron localization, characteristic of covalent bonds or lone pairs, while a value around 0.5 suggests electron-gas-like behavior, typical of metallic bonding. taylorandfrancis.com
In the analysis of this compound, ELF topology reveals distinct basins of attraction. These basins correspond to the core electrons of heavy atoms, protonated basins for covalent bonds involving hydrogen (e.g., C-H, N-H), and monosynaptic basins for lone pairs.
The ELF analysis for this molecule would be expected to show:
High localization values (ELF > 0.8) for the C-F, C-Br, C=O, C-N, and C-C covalent bonds, confirming their covalent character.
Distinct monosynaptic basins corresponding to the lone pairs on the oxygen, nitrogen, fluorine, and bromine atoms.
A clear separation between core and valence electron shells for all non-hydrogen atoms.
This "faithful visualization of VSEPR theory in action" confirms the molecule's expected electronic structure based on classical bonding theories. wikipedia.org
Table 2: Representative Electron Localization Function (ELF) Basin Populations for this compound
| Basin Type | Associated Atoms | Integrated Electron Population (e) |
| Core | C (carbonyl) | 2.05 |
| Core | N | 2.08 |
| Core | O | 2.10 |
| Disynaptic (Bonding) | C=O | 3.45 |
| Disynaptic (Bonding) | C(amide)-N | 2.15 |
| Disynaptic (Bonding) | C-Br | 1.98 |
| Disynaptic (Bonding) | C(aryl)-F | 1.95 |
| Monosynaptic (Lone Pair) | O | 2.40 x 2 |
| Monosynaptic (Lone Pair) | N | 2.12 |
Note: This table presents hypothetical data representative of a typical ELF analysis, illustrating the distribution of electron populations.
Conformational Landscape Exploration
The biological and chemical activity of a molecule is often dictated by its three-dimensional shape. Computational methods allow for a thorough exploration of the conformational landscape to identify stable conformers and the energy barriers that separate them.
Potential Energy Surface Scans for Rotational Barriers
Potential Energy Surface (PES) scans are performed to understand the energy changes associated with the rotation around specific single bonds. uni-muenchen.descispace.com In a "relaxed" PES scan, a dihedral angle is systematically varied in steps, and at each step, the rest of the molecular geometry is optimized to find the lowest energy structure for that constrained angle. q-chem.com This process maps out the energy profile of rotation, revealing the energy minima (stable conformers) and maxima (transition states), thereby quantifying the rotational energy barriers. uni-muenchen.de
For this compound, several rotatable bonds define its conformational space. Key dihedral angles for PES scans include:
ω (Cα-C-N-Cβ): Rotation around the amide C-N bond, which is known to have a significant rotational barrier due to its partial double-bond character.
φ (C-N-Cβ-Cγ): Rotation around the N-CH₂ bond.
ψ (N-Cβ-Cγ-Cδ): Rotation around the CH₂-aryl bond.
The results of these scans provide critical information on the flexibility of the molecule and the relative populations of different conformers at a given temperature.
Table 3: Hypothetical Potential Energy Surface Scan Data for Rotation Around the N-CH₂ Bond (φ) in this compound
| Dihedral Angle (φ) (Degrees) | Relative Energy (kcal/mol) | Conformation |
| 0 | 4.5 | Eclipsed (Transition State) |
| 60 | 0.2 | Gauche (Local Minimum) |
| 120 | 5.1 | Eclipsed (Transition State) |
| 180 | 0.0 | Anti (Global Minimum) |
| 240 | 5.1 | Eclipsed (Transition State) |
| 300 | 0.2 | Gauche (Local Minimum) |
Note: This table presents a simplified, hypothetical energy profile to illustrate the results of a PES scan.
Solvent Effects on Conformation (e.g., Polarizable Continuum Models)
The conformational preferences of a molecule can be significantly influenced by its environment. Polarizable Continuum Models (PCM) are a common computational approach to simulate the effects of a solvent. scielo.br In this model, the solute molecule is placed in a cavity within a continuous dielectric medium that represents the solvent. This approach accounts for the bulk electrostatic interactions between the solute and the solvent, which can stabilize or destabilize different conformers.
For this compound, which possesses a polar amide group, the presence of a polar solvent like water or dimethyl sulfoxide (B87167) (DMSO) is expected to have a notable impact. Conformers with larger dipole moments will be preferentially stabilized by the polar solvent, potentially altering the relative energy ordering of conformers compared to the gas phase. This can lead to a shift in the conformational equilibrium and expose different pharmacophoric features in a biological context.
Table 4: Hypothetical Solvent Effects on the Relative Energies of Conformers of this compound
| Conformer | Dipole Moment (Debye) | Relative Energy (Gas Phase) (kcal/mol) | Relative Energy (PCM - Water) (kcal/mol) |
| A (Anti) | 2.1 | 0.0 | 0.0 |
| B (Gauche 1) | 3.5 | 0.8 | 0.2 |
| C (Gauche 2) | 4.2 | 1.5 | 0.6 |
Note: This table presents hypothetical data illustrating how a polar solvent might stabilize conformers with higher dipole moments.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While quantum mechanical calculations provide insight into static structures and energy barriers, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can model the flexibility, vibrational motions, and conformational transitions of the molecule in a simulated environment (gas phase or solution) at a given temperature and pressure.
For this compound, MD simulations (excluding biological interactions) can reveal:
The accessible range of motion for the flexible side chains, such as the fluorobenzyl group.
The stability of intramolecular hydrogen bonds, if any.
The time-averaged distribution of dihedral angles, providing a dynamic picture of the conformational landscape.
Root-Mean-Square Fluctuation (RMSF) values for each atom, highlighting the most rigid and most flexible regions of the molecule.
These simulations provide a bridge between the static picture from energy calculations and the dynamic reality of molecular behavior.
Table 5: Representative Data from a Molecular Dynamics Simulation of this compound
| Atomic Group | Average RMSF (Å) | Description of Dynamic Behavior |
| Carbonyl Group (C=O) | 0.45 | Highly constrained due to amide resonance. |
| Propanamide Backbone | 0.60 | Relatively rigid backbone structure. |
| Fluorobenzyl Ring | 0.95 | Significant rotational and librational motion. |
| Terminal Methyl Group | 1.35 | High degree of rotational freedom. |
Note: This table contains representative values for RMSF, illustrating the relative flexibility of different parts of the molecule.
In Silico Predictions of Reactivity
Computational chemistry provides a suite of tools to predict the chemical reactivity of a molecule. These methods are often based on Frontier Molecular Orbital (FMO) theory and the analysis of the molecular electrostatic potential. nih.gov
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. nih.gov
Molecular Electrostatic Potential (MEP): The MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. nih.gov It identifies regions that are electron-rich (negative potential, typically colored red), which are susceptible to electrophilic attack, and regions that are electron-poor (positive potential, blue), which are prone to nucleophilic attack. nih.govresearchgate.net For this compound, the MEP would highlight the carbonyl oxygen as the most electron-rich site, while regions near the amide and alpha-carbon protons would be electron-poor.
These analyses help predict how the molecule will interact with other reagents and identify its most reactive sites.
Table 6: Calculated Quantum Chemical Reactivity Descriptors for this compound (Representative Data)
| Parameter | Value | Interpretation |
| EHOMO | -6.8 eV | Ionization Potential / Electron-donating ability |
| ELUMO | -0.5 eV | Electron Affinity / Electron-accepting ability |
| Energy Gap (ΔE) | 6.3 eV | Indicates high kinetic stability |
| Electronegativity (χ) | 3.65 | Overall chemical reactivity |
| Chemical Hardness (η) | 3.15 | Resistance to charge transfer |
| Electrophilicity Index (ω) | 2.12 | Global electrophilic nature |
Note: This table presents hypothetical but typical values for quantum chemical descriptors calculated using density functional theory.
Transition State Characterization for Reaction Mechanisms
The elucidation of reaction mechanisms at a molecular level is fundamental to understanding and predicting chemical reactivity. Computational chemistry, particularly through methods like Density Functional Theory (DFT), has become an indispensable tool for characterizing the transient structures that govern the pathways of chemical reactions. nih.gov For a molecule such as this compound, understanding its reactivity, particularly in nucleophilic substitution reactions where the bromine atom acts as a leaving group, requires a detailed analysis of the corresponding transition states.
Computational studies on analogous α-bromoamide systems suggest that the reaction mechanism can be explored by calculating the transition states for potential pathways, such as SN1 and SN2 mechanisms. The characterization of a transition state involves locating a first-order saddle point on the potential energy surface, which corresponds to the maximum energy along the reaction coordinate. This is typically achieved by optimizing the geometry to a structure where all vibrational frequencies are real, except for a single imaginary frequency that corresponds to the motion along the reaction coordinate, leading from reactant to product.
A hypothetical computational investigation into the nucleophilic substitution of this compound with a generic nucleophile (Nu-) would involve mapping the potential energy surface for the reaction. The key energetic parameters derived from such a study are the activation energy (ΔE‡) and the reaction energy (ΔErxn). These parameters provide critical insights into the kinetics and thermodynamics of the reaction, respectively.
Table 1: Calculated Activation and Reaction Energies for a Hypothetical Nucleophilic Substitution Reaction
| Parameter | Value (kcal/mol) |
| Activation Energy (ΔE‡) | 21.5 |
| Reaction Energy (ΔErxn) | -15.2 |
Note: The values in this table are illustrative and represent typical data that would be obtained from a DFT calculation on a similar system.
The geometry of the transition state is another crucial piece of information. For an SN2 reaction, the transition state would be expected to feature a pentacoordinate carbon atom, where the nucleophile and the leaving group (bromide) are in a collinear or near-collinear arrangement on opposite sides of the central carbon. The lengths of the forming bond (C-Nu) and the breaking bond (C-Br) in the transition state are indicative of its position along the reaction coordinate (i.e., whether it is an "early" or "late" transition state).
Table 2: Key Geometrical Parameters of the Hypothetical SN2 Transition State
| Parameter | Value (Å) |
| C-Nu Bond Length | 2.150 |
| C-Br Bond Length | 2.280 |
| Nu-C-Br Angle | 178.5° |
Note: The values in this table are illustrative and represent typical data that would be obtained from a DFT calculation on a similar system.
Vibrational frequency analysis is essential not only for confirming the nature of the stationary point (a minimum for reactants and products, a first-order saddle point for a transition state) but also for calculating zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies. The single imaginary frequency of the transition state corresponds to the vibrational mode that leads to the product. For the SN2 reaction of this compound, this would be the asymmetric stretch of the Nu-C-Br moiety.
Table 3: Calculated Vibrational Frequencies for the Hypothetical Transition State
| Vibrational Mode | Frequency (cm-1) |
| Nu-C-Br Asymmetric Stretch | 350i |
| Other Modes | > 0 |
Note: The values in this table are illustrative and represent typical data that would be obtained from a DFT calculation on a similar system. The 'i' denotes an imaginary frequency.
Synthesis and Structure Reactivity Relationships of Derivatives and Analogues
Systematic Modification of the Bromine Atom
One common modification involves the replacement of the bromine atom with other halogens, particularly fluorine. This "halo-exchange" reaction can significantly alter the electronic and steric properties of the molecule. For instance, the synthesis of 2-fluoro-N-(4-fluorobenzyl)propanamide from its bromo-precursor can be achieved through nucleophilic substitution. Reactions of chiral α-bromoamides with silver fluoride (B91410) (AgF) have been shown to yield the corresponding 2-fluorinated amides with retention of configuration. researchgate.net This stereospecificity is rationalized by a double-inversion pathway involving an aziridinone (B14675917) intermediate, as suggested by density functional theory calculations. researchgate.net
The introduction of fluorine can influence the molecule's conformational preferences, lipophilicity, and metabolic stability. Fluorine's high electronegativity can also impact the acidity of the adjacent C-H bond and the molecule's ability to participate in hydrogen bonding.
The bromine atom in 2-bromo-N-(4-fluorobenzyl)propanamide serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are powerful tools for introducing a wide array of substituents, including alkyl, alkenyl, and aryl groups.
Suzuki-Miyaura Coupling: This reaction pairs the α-bromo amide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The Suzuki-Miyaura coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups. wikipedia.org It has been successfully applied to the coupling of α-bromoamides, providing access to α-aryl and α-vinyl propanamide derivatives. acs.org The general mechanism involves oxidative addition of the α-bromo amide to the palladium(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
Sonogashira Coupling: This reaction allows for the introduction of an alkyne moiety by coupling the α-bromo amide with a terminal alkyne. wikipedia.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org The Sonogashira coupling is a reliable method for forming C(sp²)-C(sp) bonds and has been used in the synthesis of complex molecules, including pharmaceuticals and natural products. wikipedia.org While the direct Sonogashira coupling of α-bromoamides is less commonly reported than that of aryl or vinyl halides, related transformations on similar substrates suggest its feasibility under appropriate conditions. scirp.orgnih.gov
These cross-coupling reactions significantly expand the chemical space accessible from this compound, allowing for the synthesis of a diverse library of analogues with varying steric and electronic properties.
Variations on the 4-Fluorophenyl Moiety
The 4-fluorophenyl group is another key component of the molecule that can be systematically modified to probe structure-activity relationships. These modifications include altering the position of the fluorine atom, introducing additional substituents, and replacing the phenyl ring with heterocyclic bioisosteres.
The position of the fluorine atom on the phenyl ring can have a profound impact on the molecule's biological activity. The synthesis of ortho- and meta-fluorobenzyl analogues of this compound allows for a systematic investigation of these effects. The synthesis of these isomers would typically involve the reaction of 2-bromopropanoyl chloride with the corresponding 2-fluoro- or 3-fluorobenzylamine.
The change in fluorine position alters the molecule's dipole moment and electronic distribution, which can affect its binding to biological targets. nih.gov For example, the fluorine atom's ability to act as a hydrogen bond acceptor can be influenced by its position on the ring. nih.gov Structure-activity relationship (SAR) studies often reveal that one positional isomer has significantly higher potency than the others, highlighting the importance of precise fluorine placement for optimal activity.
Introducing other substituents onto the 4-fluorophenyl ring provides another avenue for modifying the molecule's properties. These substituents can be chosen to explore the effects of steric bulk, electronics (electron-donating or electron-withdrawing), and lipophilicity.
The synthesis of these derivatives would typically start from appropriately substituted 4-fluorobenzylamines. For example, the synthesis of 2-bromo-N-(4-fluoro-2-methylbenzyl)propanamide would involve the reaction of 2-bromopropanoyl chloride with 4-fluoro-2-methylbenzylamine. The starting substituted benzylamines can often be prepared from the corresponding toluenes or benzoic acids through standard functional group transformations. prepchem.comgoogle.comchemicalbook.com
The table below summarizes some examples of substituted derivatives and the rationale for their synthesis:
| Substituent | Position | Rationale for Introduction |
| Methyl | 2 or 3 | Increases lipophilicity and introduces steric bulk. |
| Chloro | 2 or 3 | Increases lipophilicity and acts as a weak electron-withdrawing group. |
| Nitro | 2 or 3 | Strong electron-withdrawing group, can act as a hydrogen bond acceptor. |
| Trifluoromethyl | 2 or 3 | Strong electron-withdrawing group, increases lipophilicity and can block metabolic pathways. |
SAR studies on such series of compounds can provide valuable insights into the specific interactions between the substituted phenyl ring and its binding pocket. nih.gov
Bioisosteric replacement of the 4-fluorophenyl ring with a heterocyclic ring is a common strategy in medicinal chemistry to improve pharmacokinetic properties, modulate target binding, and explore new chemical space. drughunter.comnih.gov Heterocycles can mimic the steric and electronic properties of the phenyl ring while introducing new hydrogen bonding opportunities and altering metabolic stability. drughunter.comnih.gov
Common heterocyclic bioisosteres for a phenyl ring include pyridine (B92270), pyrazole, and thiophene (B33073). researchgate.netmdpi.comresearchgate.net The synthesis of these analogues would involve coupling 2-bromopropanoic acid with the corresponding heterocyclic methylamine. For example, the synthesis of 2-bromo-N-(pyridin-4-ylmethyl)propanamide would involve the reaction of 2-bromopropanoyl chloride with 4-(aminomethyl)pyridine.
Alterations of the Propanamide Backbone
Modifying the propanamide backbone can significantly impact the molecule's spatial arrangement, flexibility, and the orientation of its key functional groups. Such changes are crucial for probing the steric and conformational requirements of its biological target.
Chain Length Modification: Altering the length of the alkanamide chain, a process known as homologation, is a fundamental strategy in medicinal chemistry to probe the optimal distance between key pharmacophoric features. For the this compound scaffold, this can be achieved by synthesizing analogues with acetyl (shortening) or butanoyl/pentanoyl (lengthening) backbones. These modifications can influence how the molecule fits into a binding pocket. For instance, increasing the chain length may allow the molecule to access deeper hydrophobic pockets within a receptor, while shortening it may be necessary to avoid steric clashes. The optimal chain length is highly dependent on the specific topology of the biological target. drugdesign.org
Cyclization Strategies: Introducing conformational constraints through cyclization is a powerful tactic to enhance binding affinity, selectivity, and metabolic stability. nih.gov For derivatives of this compound, the bromine atom at the C2 position can serve as a key reactive handle for intramolecular cyclization.
Several synthetic routes can be envisioned:
Intramolecular Nucleophilic Substitution: The bromide can act as a leaving group in a reaction with a nucleophile introduced elsewhere in the molecule. For example, a hydroxyl or amino group on the benzyl (B1604629) ring could displace the bromide to form a cyclic ether or amine, respectively.
Radical Cyclization: Electrochemical methods can drive radical cyclization. For instance, N-propargylbenzamides have been shown to undergo oxidative 5-exo-dig radical cyclization to form oxazole (B20620) structures. rsc.org A similar strategy could be adapted for unsaturated analogues of the target compound.
Anionic Cyclization: Strong bases like n-butyllithium can induce dearomatizing anionic cyclization in N-benzyl amide systems, leading to the formation of complex polycyclic structures. researchgate.net For example, N-benzyl-3-anilinopropanamides have been successfully cyclized to form 4-hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinolines. researchgate.net This demonstrates the feasibility of forming new rings by linking the amide backbone to the N-aryl substituent.
These strategies convert a flexible linear molecule into a more rigid cyclic or polycyclic structure, which can lock the molecule in a bioactive conformation, thereby reducing the entropic penalty of binding and increasing potency. nih.gov
The parent compound, this compound, possesses a single chiral center at the C2 position of the propanamide backbone. Introducing a second stereocenter creates diastereomers, which are stereoisomers that are not mirror images of each other. libretexts.orglibretexts.org Diastereomers have distinct physical properties and often exhibit significantly different biological activities and pharmacokinetic profiles.
An additional chiral center can be introduced by adding a substituent at the C3 position of the propanamide chain. A pertinent example comes from studies on N-benzyl-2-acetamidopropionamide derivatives developed as anticonvulsants. nih.gov In this series, a methoxy (B1213986) group was introduced at the C3 position, creating a new chiral center.
The biological evaluation of the individual stereoisomers of N-benzyl-2-acetamido-3-methoxypropionamide (a close analogue) revealed a profound stereochemical preference. The (R)-stereoisomer at the newly introduced C3 center was highly potent, whereas the (S)-stereoisomer was largely inactive. nih.gov This highlights that the specific three-dimensional arrangement of atoms resulting from the new chiral center is critical for biological activity, likely by ensuring a precise orientation for interaction with the target receptor.
The asymmetric synthesis of such molecules with multiple stereocenters can be achieved using various methods, including chiral auxiliaries, organocatalysis, or enzyme-catalyzed reactions, to control the stereochemical outcome. nih.gov For example, highly stereoselective fluorination of chiral enamides has been used to create α-fluoro-imides with a new stereocenter. nih.gov
| Modification Strategy | Rationale | Potential Synthetic Approach | Expected Outcome on Activity |
| Chain Homologation | Optimize spacing between pharmacophores | Standard amide coupling with homologous carboxylic acids | Activity may increase or decrease depending on binding site topology |
| Intramolecular Cyclization | Introduce conformational rigidity; enhance selectivity | Nucleophilic displacement of C2-bromide by a substituent on the benzyl ring | Increased potency and metabolic stability if bioactive conformation is achieved |
| Additional Stereocenter | Probe 3D space of the binding pocket | Asymmetric synthesis; substitution at the C3 position | Potentially dramatic differences in potency between diastereomers |
Diversification of the N-Benzyl Moiety
The N-(4-fluorobenzyl) group is a critical component of the molecule, often involved in key binding interactions such as pi-stacking or hydrophobic interactions. Its electronic and steric properties can be fine-tuned through substitution or complete replacement to optimize target engagement.
The fluorine atom at the para-position of the benzyl ring significantly influences the electronic properties of the aromatic ring and can participate in hydrogen bonding or other specific interactions. Systematically replacing or adding substituents to this ring is a classic medicinal chemistry approach to probe these interactions and improve potency.
Studies on related N-benzyl amide and phenethylamine (B48288) structures have generated extensive structure-activity relationship (SAR) data:
Electronic Effects: The introduction of electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., cyano, trifluoromethyl) alters the electron density of the phenyl ring. This can affect the strength of pi-stacking interactions or the pKa of nearby functionalities. In a series of N-benzyl phenethylamines, 2,3-methylenedioxy substitution on the benzyl ring generally increased selectivity for the 5-HT2A receptor. nih.gov
Steric Effects: The size and position of substituents can dictate the orientation of the benzyl ring within the binding site. For example, ortho-substituents can force the ring into a specific conformation relative to the amide backbone, which may be beneficial or detrimental to activity.
Specific Interactions: Groups like hydroxyl or methoxy can act as hydrogen bond acceptors or donors. In a series of TRPV1 antagonists based on a propanamide scaffold, various substitutions on the N-benzyl ring were explored, with a 4-fluoro-3-methylphenyl motif showing high activity in some contexts. nih.govmdpi.com
The synthesis of these analogues typically involves the standard amidation reaction between 2-bromopropionyl chloride (or the corresponding acid with a coupling agent) and a diverse library of commercially available or custom-synthesized substituted benzylamines. nanobioletters.comnih.gov
| Benzyl Substituent | Position | Observed Effect in Related Series | Reference |
| Methoxy (OCH₃) | ortho, meta, para | Can act as H-bond acceptor; potency varies with position | nih.govnih.gov |
| Hydroxyl (OH) | ortho | Often shows high activity, potentially via H-bonding | nih.gov |
| Cyano (CN) | para | Electron-withdrawing; can enhance selectivity | nih.gov |
| Trifluoromethyl (CF₃) | para | Strongly electron-withdrawing; lipophilic | nih.gov |
| Methyl (CH₃) | para | Weakly electron-donating; adds hydrophobicity | researchgate.net |
| Additional Fluoro (F) | ortho, meta | Modulates electronics and potential for H-bonding | mdpi.com |
Bioisosteric replacement, where a functional group is replaced by another with similar steric and electronic properties, is a key strategy to improve a molecule's pharmacokinetic profile. nih.govdrughunter.com Replacing the N-(4-fluorobenzyl) group with non-aromatic (aliphatic) or other aromatic (heteroaryl) moieties can profoundly impact properties like solubility, lipophilicity, metabolic stability, and receptor interactions. nih.gov
Aliphatic Groups: Replacing the benzyl ring with cyclic (e.g., cyclohexylmethyl) or acyclic (e.g., isobutyl, phenylethyl) groups removes the potential for pi-stacking interactions and introduces greater conformational flexibility. This can be used to assess the importance of the aromatic ring for activity. In some compound series, this replacement leads to a loss of potency, while in others, it can reduce off-target effects. frontiersin.org
Heteroaryl Substituents: Replacing the phenyl ring with a heteroaromatic ring (e.g., pyridine, furan, thiophene) introduces nitrogen, oxygen, or sulfur atoms. These heteroatoms can serve as hydrogen bond acceptors or donors and can alter the ring's electronic distribution and dipole moment. nih.gov For example, replacing a phenyl ring with pyridine can introduce a basic nitrogen atom that could form a salt bridge with an acidic residue in the receptor. In a study of USP1/UAF1 inhibitors, replacing a thiophene moiety with various other aryl and heteroaryl groups was a key optimization strategy. nih.gov
Elucidation of Structure-Reactivity Relationships
The systematic modifications described in the preceding sections allow for the development of a comprehensive understanding of the structure-reactivity relationships (SRR) and structure-activity relationships (SAR) for this class of compounds.
Conformational Restriction: The increased potency often seen with cyclized analogues underscores the importance of a pre-organized, rigid conformation that fits optimally into the biological target. A flexible molecule must adopt this conformation upon binding, which is entropically unfavorable.
Stereochemical Importance: The significant differences in activity between diastereomers, as seen when a second chiral center is introduced, provide strong evidence for a highly specific, three-dimensional binding interaction. nih.gov This implies that only one stereoisomer can achieve the precise orientation of functional groups required for optimal engagement with the target.
Electronic and Steric Tuning: The SAR data from differently substituted N-benzyl analogues reveal the nature of the binding pocket. A preference for electron-donating or withdrawing groups can indicate the presence of electron-rich or electron-poor regions in the receptor. Similarly, the tolerance for bulky substituents provides a map of the steric constraints of the binding site. nih.govnih.gov
Role of the Aromatic Ring: By comparing the activity of N-benzyl analogues with their N-aliphatic and N-heteroaryl counterparts, the necessity of the aromatic system for activity can be determined. If the benzyl group is critical, it likely participates in essential pi-stacking or hydrophobic interactions. If heteroaryl groups are well-tolerated or preferred, it suggests that specific hydrogen bonding or polar interactions are key. frontiersin.org
Quantitative structure-activity relationship (QSAR) models can be developed to mathematically correlate physicochemical properties (like hydrophobicity, electronic parameters, and steric descriptors) with biological activity, providing predictive power for the design of new, more potent analogues. bohrium.comnih.gov
Electronic and Steric Effects of Substituents on Chemical Transformations
The reactivity of this compound is significantly influenced by the electronic and steric properties of its constituent parts: the 4-fluorobenzyl group, the propanamide backbone, and the bromine atom at the α-position. These factors play a crucial role in determining the rates and outcomes of its chemical transformations, particularly in nucleophilic substitution reactions at the α-carbon.
Electronic Effects:
The electronic nature of the substituents on the N-benzyl group can alter the reactivity of the α-carbon through inductive and resonance effects. The 4-fluoro substituent on the benzyl ring in this compound exerts a notable, albeit complex, electronic influence. Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I). This effect can decrease the electron density on the nitrogen atom of the amide, which in turn can influence the reactivity of the carbonyl group and the adjacent α-carbon.
The impact of such electronic effects on reaction rates can be quantitatively assessed using Hammett plots, which correlate the logarithms of reaction rate constants with substituent constants (σ). For nucleophilic substitution reactions at the benzylic position of substituted benzyl halides, Hammett plots often exhibit a "concave down" or "U-shaped" curve. This indicates a change in the reaction mechanism or transition state character as the substituent varies from electron-donating to electron-withdrawing. Both electron-donating and electron-withdrawing groups can accelerate the reaction, suggesting a spectrum of transition states with varying degrees of SN1 and SN2 character.
| Substituent (X) on Benzyl Ring | Inductive Effect | Resonance Effect | Predicted Effect on SN2 Reaction Rate at α-Carbon |
|---|---|---|---|
| 4-OCH3 | -I (weak) | +R (strong) | Increase (stabilization of partial positive charge on nitrogen in some transition states) |
| 4-CH3 | -I (weak) | +R (weak) | Slight Increase |
| H | - | - | Reference |
| 4-F | -I (strong) | +R (weak) | Slight Decrease (net electron-withdrawing) |
| 4-Cl | -I (strong) | +R (weak) | Slight Decrease |
| 4-NO2 | -I (strong) | -R (strong) | Decrease (destabilization of any developing positive charge) |
Steric Effects:
Steric hindrance plays a critical role in the chemical transformations of this compound, particularly in SN2 reactions where a nucleophile attacks the α-carbon. The bulky N-(4-fluorobenzyl) group can impede the backside attack of a nucleophile, thereby slowing down the reaction rate.
The size of the N-alkyl or N-aralkyl group in related α-haloamides has been shown to significantly impact reaction pathways. For instance, in base-induced rearrangements of N-alkyl arylsulfonamides, bulkier N-alkyl groups can favor rearrangement over cyclization due to steric hindrance. While this is a different reaction type, it highlights the general principle that steric bulk around the nitrogen atom can direct the outcome of a reaction.
In the case of this compound, the steric hindrance is primarily due to the benzyl group. While not as sterically demanding as a tert-butyl group, the benzyl group is more hindering than a simple methyl or ethyl group. The flexibility of the benzyl group may allow for conformations that minimize steric clash, but it will still present a greater steric barrier to nucleophilic attack compared to smaller N-substituents.
| N-Substituent | Relative Steric Bulk | Predicted SN2 Reaction Rate |
|---|---|---|
| Methyl | Low | Fastest |
| Ethyl | Moderate | Fast |
| Benzyl | Significant | Slower |
| Isopropyl | High | Slow |
| tert-Butyl | Very High | Very Slow / No Reaction |
Chiral Induction and Stereoselective Reactions in Analogues
The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry and materials science. For analogues of this compound, the stereocenter at the α-carbon presents an opportunity for chiral induction and the development of stereoselective reactions.
Chiral Induction Using Auxiliaries:
A powerful strategy for controlling stereochemistry is the use of a chiral auxiliary. wikipedia.org This involves temporarily incorporating a chiral molecule into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary can be removed. wikipedia.org
For analogues of this compound, a chiral auxiliary could be incorporated into the N-benzyl group or, more commonly, by using a chiral amine to form the amide. For instance, if a chiral amine, such as (R)- or (S)-1-phenylethylamine, is used instead of 4-fluorobenzylamine (B26447) to synthesize a 2-bromopropanamide, the resulting diastereomers can often be separated. The inherent chirality of the N-substituent can then influence the stereochemical course of reactions at the α-carbon.
A well-established approach in asymmetric synthesis is the use of chiral oxazolidinones as auxiliaries. st-andrews.ac.uk In a related context, the alkylation of chiral N-phthaloylglycinamides, which are structurally similar to the propanamide backbone, has been shown to proceed with high diastereoselectivity. doi.org The enolate of the glycinamide, when treated with an alkyl halide, yields the alkylated product with a high degree of stereocontrol, which can then be deprotected to afford an enantiomerically enriched α-amino acid. doi.org
| Electrophile | Additive | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|
| Methyl Iodide | None | 85:15 | doi.org |
| Methyl Iodide | LiCl | >97:3 | doi.org |
| Benzyl Bromide | None | 83:17 | doi.org |
| Benzyl Bromide | DMPU | >97:3 | doi.org |
This methodology could be adapted to analogues of this compound. By attaching a chiral auxiliary to the nitrogen atom, it is conceivable that nucleophilic substitution at the α-bromo position could be rendered highly diastereoselective.
Stereoselective Reactions of Chiral Analogues:
Once a chiral analogue of this compound is obtained, either through resolution or asymmetric synthesis, it can serve as a valuable building block for the synthesis of other chiral molecules. The stereocenter at the α-position can direct the approach of reagents in subsequent transformations.
For example, the reaction of an enantiomerically pure N-benzyl-2-bromopropanamide with a nucleophile would be expected to proceed with inversion of configuration at the α-carbon in an SN2 reaction. This provides a reliable method for accessing a range of α-substituted propanamides with a defined stereochemistry.
Furthermore, the development of catalytic asymmetric methods for the synthesis of chiral amides is an active area of research. rsc.org The use of chiral catalysts, such as those based on transition metals with chiral ligands, could enable the direct enantioselective synthesis of analogues of this compound from achiral precursors.
The principles of asymmetric synthesis, including the use of chiral auxiliaries, chiral reagents, and chiral catalysts, are all applicable to the stereocontrolled synthesis and reactions of analogues of this compound. These approaches are crucial for the preparation of enantiomerically pure compounds for various applications.
Advanced Applications in Organic Synthesis
Role as a Versatile Intermediate in Multi-Component Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. The structure of 2-bromo-N-(4-fluorobenzyl)propanamide, featuring a reactive α-bromo amide moiety, positions it as an ideal candidate for such transformations. The electrophilic carbon bearing the bromine atom can readily react with nucleophiles, while the amide functionality can participate in various cyclization and condensation reactions.
While specific, documented examples of this compound in renowned MCRs like the Ugi or Passerini reactions are not extensively reported in publicly available literature, its structural motifs suggest high potential. For instance, in a hypothetical Ugi-type reaction, the amine component could be generated in situ or pre-formed, and the carboxylic acid and isocyanide components would react with the α-bromo amide to generate complex peptide-like structures. The inherent reactivity of the C-Br bond allows for sequential post-Ugi modifications, further expanding the molecular diversity of the products.
The following table outlines the potential reactive sites of this compound and their plausible roles in multi-component reactions:
| Reactive Site | Potential Role in MCRs | Example Reaction Type |
| α-Bromo group | Electrophilic component for nucleophilic attack | Ugi, Passerini, Strecker |
| Amide N-H | Nucleophilic component after deprotonation | Intramolecular cyclization |
| Amide Carbonyl | Electrophilic site for addition reactions | Addition of organometallic reagents |
| 4-Fluorobenzyl group | Can be functionalized further in subsequent steps | Electrophilic aromatic substitution |
Incorporation into Multistep Synthesis Sequences for Complex Molecules
The strategic incorporation of this compound into multistep synthetic sequences allows for the construction of intricate molecular architectures. Its utility lies in its ability to introduce a specific fragment containing both an amide linkage and a reactive handle (the bromine atom) for further elaboration. This dual functionality is particularly valuable in the synthesis of biologically active compounds and novel materials.
For example, the synthesis of complex heterocyclic scaffolds can be envisioned where the initial step involves the nucleophilic substitution of the bromide with a suitable nucleophile, followed by a series of transformations including cyclization, oxidation, or reduction, ultimately leading to the target molecule. The 4-fluorobenzyl group not only imparts specific steric and electronic properties but can also serve as a site for late-stage functionalization, enabling the creation of a library of analogues for structure-activity relationship studies.
Utility in Asymmetric Synthesis and Chiral Building Block Development
Asymmetric synthesis, the preparation of chiral molecules in an enantiomerically pure form, is of paramount importance in medicinal chemistry and materials science. This compound, being a chiral molecule itself (due to the stereocenter at the α-carbon), can be utilized as a chiral building block. The resolution of its racemic mixture or the development of stereoselective synthetic routes to access its individual enantiomers would be the first critical step.
Once obtained in enantiopure form, it can serve as a precursor for the synthesis of other chiral molecules. The stereocenter can direct the stereochemical outcome of subsequent reactions, a concept known as substrate-controlled stereoselection. For instance, the nucleophilic substitution of the bromide can proceed with either inversion or retention of configuration, depending on the reaction conditions and the nature of the nucleophile, leading to the formation of new stereocenters with high diastereoselectivity.
Furthermore, derivatives of this compound could be explored as chiral auxiliaries. In this approach, the chiral compound is temporarily attached to an achiral substrate to guide a stereoselective transformation, after which it is cleaved and can ideally be recovered. The amide functionality provides a convenient point of attachment for such applications.
Development of Novel Synthetic Methodologies Exploiting its Reactivity Profile
The unique reactivity profile of this compound makes it an interesting substrate for the development of novel synthetic methodologies. The presence of the C-Br bond opens up possibilities for its use in various transition-metal-catalyzed cross-coupling reactions. For instance, Suzuki, Sonogashira, or Buchwald-Hartwig couplings could be employed to form new carbon-carbon or carbon-heteroatom bonds at the α-position, significantly expanding the synthetic utility of this building block.
Moreover, the interplay between the amide functionality and the α-bromo group could be exploited in the design of novel cascade or domino reactions. For example, a reaction sequence could be initiated by the substitution of the bromide, followed by an intramolecular cyclization triggered by the amide nitrogen, leading to the formation of complex heterocyclic systems in a single, efficient step. The development of such methodologies would not only be of academic interest but could also provide rapid access to novel chemical entities with potential applications in various fields.
Q & A
Basic Questions
Synthetic Routes and Optimization Strategies Q: What are the common synthetic routes for preparing 2-bromo-N-(4-fluorobenzyl)propanamide, and how can reaction conditions be optimized? A: The compound is typically synthesized via bromination of the parent amide. For example, N-(4-fluorobenzyl)propanamide can be brominated using N-bromosuccinimide (NBS) in dichloromethane or chloroform under controlled temperatures (0–25°C) to ensure regioselectivity at the α-carbon . Optimization involves adjusting stoichiometry, solvent polarity, and reaction time. Evidence from analogous compounds shows that coupling agents like HATU in DMF with diisopropylethylamine as a base improve yields in amide bond formation .
Structural Elucidation Techniques Q: Which spectroscopic and crystallographic methods are used to confirm the structure of this compound? A: Key techniques include:
- NMR : H and C NMR to verify substituent positions and bromine integration .
- X-ray diffraction : Single-crystal analysis resolves stereochemistry and bond angles (e.g., monoclinic C2/c space group observed in brominated amide derivatives) .
- FT-IR : Confirms amide C=O stretching (~1650 cm) and C-Br vibrations (~550 cm) .
Purity Assessment and Analytical Methods Q: How is purity assessed during synthesis, and what analytical methods are recommended? A: Purity is evaluated via:
- TLC : R values (e.g., 0.68 in hexane:EtOAc for similar compounds) .
- Melting Point : Consistency with literature values (e.g., 94–96°C for fluorobenzyl derivatives) .
- HPLC : Reverse-phase chromatography with UV detection at 254 nm for quantification .
Stability Under Laboratory Conditions Q: What are the storage and handling recommendations to ensure compound stability? A: Store in airtight containers under inert gas (N or Ar) at –20°C to prevent hydrolysis or thermal decomposition. Avoid prolonged exposure to light, as bromoamides are prone to radical-mediated degradation .
Reactivity in Nucleophilic Substitution Reactions Q: How does the bromine substituent influence reactivity in substitution reactions? A: The α-bromine enhances electrophilicity, making the compound susceptible to nucleophilic attack (e.g., by amines or thiols). For example, substitution with NaN in DMF yields azido derivatives, useful in click chemistry .
Advanced Questions
Crystallographic Analysis and Conformational Insights Q: What crystallographic data are available for this compound, and how do they inform molecular conformation? A: While direct data are limited, analogous bromoamides (e.g., 2-bromo-N-(4-nitrophenyl)propanamide) crystallize in monoclinic systems (space group C2/c) with bond lengths of 1.97 Å for C-Br and 1.23 Å for C=O. Torsional angles reveal planar amide groups, critical for predicting reactivity in solid-state reactions .
Biological Activity Profiling Q: What methodologies are used to evaluate the biological activity of this compound? A: Common assays include:
- Enzyme Inhibition : Kinetic assays (e.g., IC determination) using fluorogenic substrates .
- Cellular Models : Cytotoxicity screening in cancer cell lines (e.g., MTT assay) .
- Protein-Ligand Docking : Molecular dynamics simulations to predict binding affinities .
Structure-Activity Relationship (SAR) Studies Q: How do structural modifications (e.g., halogen substitution) affect biological activity? A: SAR studies on phenoxyacetamide derivatives show that:
- Fluorine at the benzyl position enhances metabolic stability and membrane permeability .
- Bromine at the α-position increases electrophilicity, improving covalent binding to target proteins .
Application in Polymerization and Ketene Chemistry Q: Can this compound participate in polymerization or ketene-based reactions? A: Under flow conditions, thermal decomposition of α-bromoamides generates ketenes, which undergo [2+2] cycloadditions with imines to form β-lactams. However, uncontrolled polymerization occurs if ketenes are not quenched immediately, necessitating in-line IR monitoring .
Computational Modeling of Reaction Mechanisms Q: How can DFT calculations predict the compound’s reactivity in novel reactions? A: Density functional theory (DFT) models (e.g., B3LYP/6-311+G(d,p)) predict transition states and activation energies for nucleophilic substitution. For example, calculations on analogous bromoamides show that solvent polarity significantly impacts the energy barrier for azide substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
